Methylcyclobutadiene
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Overview
Description
Methylcyclobutadiene is an organic compound with the molecular formula C₅H₆. It is a derivative of cyclobutadiene, where one of the hydrogen atoms is replaced by a methyl group. Cyclobutadiene itself is known for its antiaromatic properties and high reactivity due to its four π-electrons. This compound shares these characteristics, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcyclobutadiene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2-dihalocyclobutanes. For instance, treating 1,2-dibromo-1-methylcyclobutane with a strong base like potassium tert-butoxide can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediate from undergoing unwanted side reactions.
Industrial Production Methods
Due to its high reactivity and instability, this compound is not produced on an industrial scale. Instead, it is usually generated in situ for specific research purposes. The compound is often stabilized by forming complexes with transition metals, which can be isolated and handled more easily.
Chemical Reactions Analysis
Types of Reactions
Methylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutadiene derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted cyclobutadiene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and organolithium compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutadiene epoxides, while reduction typically produces cyclobutanes.
Scientific Research Applications
Methylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying antiaromaticity.
Biology: Research into its biological activity is limited, but it serves as a model compound for studying the behavior of small ring systems in biological environments.
Medicine: While not directly used in medicine, its derivatives are explored for potential pharmaceutical applications.
Industry: Its high reactivity makes it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methylcyclobutadiene involves its interaction with various molecular targets through its π-electrons. The compound’s antiaromatic nature leads to high reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbocations and radicals, which can further react to form stable products.
Comparison with Similar Compounds
Similar Compounds
Cyclobutadiene: The parent compound, known for its antiaromaticity and instability.
1,2-Dimethylcyclobutadiene: A derivative with two methyl groups, exhibiting similar reactivity but different steric properties.
Cyclopentadiene: A five-membered ring compound with aromatic properties, contrasting with the antiaromatic nature of cyclobutadiene derivatives.
Uniqueness
This compound is unique due to its combination of antiaromaticity and the presence of a methyl group, which influences its reactivity and stability. This makes it a valuable compound for studying the effects of substituents on antiaromatic systems and exploring new synthetic pathways.
Properties
CAS No. |
56674-37-4 |
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Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
methylcyclobutadiene |
InChI |
InChI=1S/C5H6/c1-5-3-2-4-5/h2-4H,1H3 |
InChI Key |
UBCRMVQTWAMTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C1 |
Origin of Product |
United States |
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